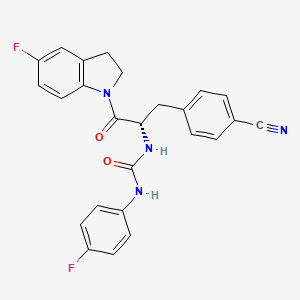

FPR2 agonist 2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H20F2N4O2 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

1-[(2S)-3-(4-cyanophenyl)-1-(5-fluoro-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-(4-fluorophenyl)urea |

InChI |

InChI=1S/C25H20F2N4O2/c26-19-5-8-21(9-6-19)29-25(33)30-22(13-16-1-3-17(15-28)4-2-16)24(32)31-12-11-18-14-20(27)7-10-23(18)31/h1-10,14,22H,11-13H2,(H2,29,30,33)/t22-/m0/s1 |

InChI Key |

KCNMTQVKKFREAN-QFIPXVFZSA-N |

Isomeric SMILES |

C1CN(C2=C1C=C(C=C2)F)C(=O)[C@H](CC3=CC=C(C=C3)C#N)NC(=O)NC4=CC=C(C=C4)F |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)F)C(=O)C(CC3=CC=C(C=C3)C#N)NC(=O)NC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FPR2 Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), is a G-protein coupled receptor (GPCR) that plays a pivotal, albeit complex, role in the innate immune system and inflammatory processes.[1][2] Its ability to be activated by a structurally diverse array of endogenous and exogenous ligands, leading to either pro-inflammatory or pro-resolving cellular responses, makes it a compelling target for therapeutic intervention in a variety of diseases.[1][3][4] This technical guide provides a detailed exploration of the core mechanisms of action of FPR2 agonists, focusing on the intricate signaling pathways, the phenomenon of biased agonism, and the experimental methodologies used to characterize these interactions.

FPR2: A Dual-Natured Receptor in Immunity

FPR2 is predominantly expressed on various immune cells, including neutrophils, monocytes, macrophages, and dendritic cells. It is unique in its capacity to bind to a wide range of ligands, from bacterially derived formylated peptides and mitochondrial peptides to endogenous pro-resolving lipid mediators like Lipoxin A4 (LXA4) and Resolvin D1 (RvD1), as well as pro-inflammatory molecules like Serum Amyloid A (SAA). This promiscuity in ligand recognition is central to its dual role in orchestrating both the initiation and the resolution of inflammation.

The functional outcome of FPR2 activation is highly dependent on the specific agonist, the cellular context, and the potential for receptor dimerization. Agonists can be broadly categorized as either pro-inflammatory, promoting chemotaxis and the release of inflammatory mediators, or pro-resolving, stimulating the clearance of apoptotic cells and dampening inflammatory responses.

Core Signaling Pathways of FPR2 Agonists

Upon agonist binding, FPR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gi family. This initiates a cascade of downstream signaling events that ultimately dictate the cellular response.

G-Protein-Dependent Signaling

The dissociation of the G-protein into its Gαi and Gβγ subunits triggers multiple effector pathways:

-

Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a hallmark of FPR2 activation and a key signal for various cellular functions, including chemotaxis and degranulation. DAG, in turn, activates Protein Kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: FPR2 activation also stimulates the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: The activation of FPR2 leads to the phosphorylation and activation of several MAPK pathways, including the Extracellular signal-Regulated Kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). The ERK pathway, in particular, is implicated in cell proliferation, protection against cell death, and the regulation of NADPH oxidase.

The following diagram illustrates the canonical G-protein-dependent signaling cascade initiated by an FPR2 agonist.

// Nodes Agonist [label="FPR2 Agonist", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; FPR2 [label="FPR2", shape=rectangle, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G_alpha [label="Gαi", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G_beta_gamma [label="Gβγ", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="Ca²⁺\nMobilization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK\n(ERK, p38, JNK)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Responses\n(Chemotaxis, Phagocytosis,\nCytokine Release)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF", width=3];

// Edges Agonist -> FPR2 [color="#202124"]; FPR2 -> G_protein [label="Activation", fontsize=8, fontcolor="#5F6368", color="#202124"]; G_protein -> G_alpha [color="#202124"]; G_protein -> G_beta_gamma [color="#202124"]; G_beta_gamma -> PLC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PLC -> PIP2 [label="Hydrolyzes", fontsize=8, fontcolor="#5F6368", color="#202124"]; PIP2 -> IP3 [color="#202124"]; PIP2 -> DAG [color="#202124"]; IP3 -> ER [label="Binds to\nreceptor", fontsize=8, fontcolor="#5F6368", color="#202124"]; ER -> Ca2 [label="Releases", fontsize=8, fontcolor="#5F6368", color="#202124"]; DAG -> PKC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; G_beta_gamma -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PI3K -> Akt [color="#202124"]; FPR2 -> MAPK_pathway [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Ca2 -> Cellular_Response [color="#202124"]; PKC -> Cellular_Response [color="#202124"]; Akt -> Cellular_Response [color="#202124"]; MAPK_pathway -> Cellular_Response [color="#202124"]; }

Caption: Canonical FPR2 G-protein-dependent signaling pathway.β-Arrestin-Mediated Signaling and Receptor Regulation

Beyond G-protein coupling, β-arrestins play a critical role in modulating FPR2 signaling and function. Upon agonist-induced phosphorylation of the intracellular domains of FPR2 by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction has several key consequences:

-

Desensitization: β-arrestin binding sterically hinders the coupling of FPR2 to G-proteins, leading to a termination of G-protein-mediated signaling, a process known as desensitization.

-

Internalization: β-arrestins act as adaptor proteins, linking FPR2 to the endocytic machinery, primarily through clathrin-coated pits, which facilitates receptor internalization.

-

Signal Transduction: In addition to their role in receptor regulation, β-arrestins can also act as signal transducers, initiating G-protein-independent signaling pathways, a concept known as biased agonism.

The fate of the internalized receptor can vary depending on the specific agonist. Some agonists promote the recycling of the receptor back to the plasma membrane, allowing for resensitization, while others may target the receptor for lysosomal degradation, leading to long-term desensitization. This differential trafficking can have profound implications for the duration and nature of the cellular response.

The following diagram depicts the process of β-arrestin-mediated desensitization and internalization of FPR2.

// Nodes Agonist_FPR2 [label="Agonist-Bound\nFPR2 (Active)", shape=rectangle, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRK [label="GRK", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; P_FPR2 [label="Phosphorylated\nFPR2", shape=rectangle, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Arrestin [label="β-Arrestin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desensitization [label="Desensitization\n(G-protein uncoupling)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Internalization [label="Internalization\n(Clathrin-coated pit)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Endosome [label="Endosome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Recycling [label="Recycling to\nPlasma Membrane", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Lysosomal\nDegradation", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Agonist_FPR2 -> GRK [label="Recruits", fontsize=8, fontcolor="#5F6368", color="#202124"]; GRK -> P_FPR2 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368", color="#202124"]; P_FPR2 -> Beta_Arrestin [label="Recruits", fontsize=8, fontcolor="#5F6368", color="#202124"]; Beta_Arrestin -> Desensitization [color="#202124"]; Beta_Arrestin -> Internalization [color="#202124"]; Internalization -> Endosome [color="#202124"]; Endosome -> Recycling [color="#202124"]; Endosome -> Degradation [color="#202124"]; }

Caption: β-arrestin-mediated regulation of FPR2.Quantitative Analysis of FPR2 Agonist Activity

The potency and efficacy of FPR2 agonists are critical parameters in drug development. These are typically quantified by measuring their half-maximal effective concentration (EC50) for agonistic activities and half-maximal inhibitory concentration (IC50) for antagonistic or desensitizing effects. The following tables summarize key quantitative data for selected FPR2 agonists.

Table 1: Agonist Potency (EC50) for FPR2 Activation

| Compound | Assay | Cell Type | EC50 | Reference |

| WKYMVm | Calcium Mobilization | HL-60-FPR2 | 5 nM | |

| (S)-11e | Calcium Mobilization | HL-60-FPR2 | 26 nM | |

| fMLF | Calcium Mobilization | HEK 293-FPR2 | ~5 µM | |

| Ac2-26 | Phagocytosis | Macrophages | Not Specified | |

| Lipoxin A4 | GTPγS Binding | RAW Macrophages | No ligand activity observed | |

| ACT-389949 | Calcium Mobilization | Human Neutrophils | Potent (comparable to WKYMVm) |

Table 2: Functional Antagonism/Desensitization (IC50) at FPR2

| Compound | Assay | Cell Type | IC50 | Reference |

| (S)-11f | Calcium Mobilization (vs. WKYMVm) | HL-60-FPR2 | Nanomolar range | |

| (R)-11l | Calcium Mobilization (vs. WKYMVm) | HL-60-FPR2 | Nanomolar range | |

| (S)-11l | Calcium Mobilization (vs. WKYMVm) | HL-60-FPR2 | Nanomolar range | |

| BB-V-115 | Calcium Mobilization | Not Specified | 940 nM |

Detailed Experimental Protocols

The characterization of FPR2 agonists relies on a suite of in vitro assays that probe different aspects of the receptor's function.

Calcium Mobilization Assay

This is a primary functional assay to assess the activation of Gq/i-coupled receptors like FPR2.

-

Principle: Agonist binding to FPR2 leads to a PLC-mediated release of intracellular calcium stores. This transient increase in cytosolic calcium is detected using a calcium-sensitive fluorescent dye.

-

Methodology:

-

Cell Culture: Cells endogenously expressing FPR2 (e.g., human neutrophils) or cell lines stably transfected with human FPR2 (e.g., HL-60 or HEK293 cells) are cultured to an appropriate density.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-3 or Fluo-4, which can enter the cell and become fluorescent upon binding to calcium.

-

Agonist Stimulation: The dye-loaded cells are placed in a fluorescence plate reader. The test compound (agonist) is added, and the change in fluorescence intensity is monitored over time.

-

Data Analysis: The peak fluorescence intensity is proportional to the amount of calcium released. Dose-response curves are generated by testing a range of agonist concentrations to determine the EC50 value.

-

The workflow for a typical calcium mobilization assay is depicted below.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Culture [label="Culture FPR2-\nexpressing cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Dye_Loading [label="Load cells with\ncalcium-sensitive dye", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate_Reader [label="Place cells in\nfluorescence plate reader", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Agonist [label="Add FPR2 agonist", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Fluorescence [label="Measure fluorescence\nover time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Analyze data and\ndetermine EC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Cell_Culture [color="#202124"]; Cell_Culture -> Dye_Loading [color="#202124"]; Dye_Loading -> Plate_Reader [color="#202124"]; Plate_Reader -> Add_Agonist [color="#202124"]; Add_Agonist -> Measure_Fluorescence [color="#202124"]; Measure_Fluorescence -> Data_Analysis [color="#202124"]; Data_Analysis -> End [color="#202124"]; }

Caption: Workflow for a calcium mobilization assay.ERK Phosphorylation Assay (Western Blotting)

This assay measures the activation of the MAPK/ERK signaling pathway downstream of FPR2.

-

Principle: Agonist-induced activation of FPR2 leads to the phosphorylation of ERK1/2. This phosphorylation can be detected using antibodies specific to the phosphorylated form of the protein.

-

Methodology:

-

Cell Stimulation: FPR2-expressing cells are treated with the agonist for a specific time course.

-

Cell Lysis: The cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes phosphorylated ERK (p-ERK). A secondary antibody conjugated to an enzyme is then used for detection.

-

Signal Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager. The membrane is often stripped and re-probed with an antibody for total ERK as a loading control.

-

Chemotaxis Assay

This assay assesses the ability of an FPR2 agonist to induce directed cell migration.

-

Principle: A chemoattractant gradient is established in a multi-well chamber separated by a microporous membrane. The migration of cells through the pores towards the chemoattractant is quantified.

-

Methodology:

-

Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane insert) is used.

-

Chemoattractant Gradient: The FPR2 agonist is placed in the lower chamber to create a chemoattractant gradient.

-

Cell Seeding: FPR2-expressing cells (e.g., neutrophils) are placed in the upper chamber.

-

Incubation: The chamber is incubated to allow for cell migration through the membrane.

-

Quantification: The number of cells that have migrated to the lower chamber or the underside of the membrane is counted, often using a microscope or a plate reader after cell staining.

-

Conclusion

The mechanism of action of FPR2 agonists is multifaceted, involving a complex interplay of G-protein-dependent and β-arrestin-mediated signaling pathways. The ability of different agonists to selectively activate these pathways, a phenomenon known as biased agonism, presents a significant opportunity for the development of novel therapeutics that can fine-tune the immune response. A thorough understanding of the signaling cascades and the application of robust experimental methodologies are essential for the successful discovery and development of next-generation FPR2-targeted drugs for a wide range of inflammatory and immune-related disorders.

References

- 1. What are FPR2 stimulants and how do they work? [synapse.patsnap.com]

- 2. Formyl peptide receptor type 2 agonists to kick‐start resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FPR2 in the Resolution of Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The resolution of inflammation is an active and highly regulated process essential for restoring tissue homeostasis following injury or infection. Failure of resolution can lead to chronic inflammatory diseases. A key player in this process is the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) expressed on various immune cells. FPR2 is a promiscuous receptor, binding to a diverse array of ligands that can initiate either pro-inflammatory or pro-resolving signaling pathways. This technical guide provides an in-depth overview of the role of FPR2 in the resolution of inflammation, focusing on its pro-resolving ligands, downstream signaling cascades, and key cellular functions. Detailed experimental protocols for studying FPR2 function are also provided to facilitate further research and drug development in this promising therapeutic area.

Introduction to FPR2 and Its Role in Inflammation

FPR2, also known as the lipoxin A4 receptor (ALX/FPR2), is a member of the formyl peptide receptor family.[1] While initially identified as a low-affinity receptor for bacterial-derived formyl peptides, it is now recognized as a crucial receptor for a variety of endogenous pro-resolving mediators.[1][2] FPR2 is expressed on a wide range of cells, including neutrophils, monocytes, macrophages, and dendritic cells, placing it at the heart of the inflammatory response.[3]

The unique characteristic of FPR2 is its ability to mediate dual and often opposing biological effects depending on the ligand it binds. While some ligands, such as serum amyloid A (SAA), can trigger pro-inflammatory responses through FPR2, a distinct class of endogenous ligands activates potent anti-inflammatory and pro-resolving pathways.[4] This "molecular switch" function makes FPR2 an attractive therapeutic target for promoting the resolution of inflammation in a variety of diseases.

Pro-Resolving Ligands of FPR2

Several endogenous lipid and protein mediators have been identified as pro-resolving agonists for FPR2. These ligands are typically generated during the inflammatory response and act to terminate the initial pro-inflammatory phase and initiate tissue repair.

Lipoxin A4 (LXA4)

Lipoxin A4 is an eicosanoid generated from arachidonic acid through the sequential action of lipoxygenases. It is considered a key "braking signal" in inflammation.

Resolvin D1 (RvD1)

Resolvin D1 is a member of the D-series resolvins, a family of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).

Annexin A1 (AnxA1)

Annexin A1 is a 37-kDa glucocorticoid-regulated protein that exerts potent anti-inflammatory effects. Its pro-resolving actions are often mediated by its N-terminal-derived peptide, Ac2-26.

Quantitative Data on FPR2 Ligand Interactions

The binding affinities and effective concentrations of pro-resolving ligands for FPR2 are critical parameters for understanding their biological activity and for the development of therapeutic analogs.

| Ligand | Receptor | Cell Type/System | Binding Affinity (Kd) | Potency (EC50) | Reference |

| Lipoxin A4 (LXA4) | Human FPR2 | CHO cells | ~1.7 nM | - | |

| Resolvin D1 (RvD1) | Human ALX/FPR2 | - | High Affinity | 30 nM (Neutrophil migration) | |

| Annexin A1 (AnxA1) | Human FPR2/ALX | HEK293 cells | - | ~6 nM (Ca2+ mobilization) | |

| Ac2-26 (AnxA1 peptide) | Human FPR2/ALX | - | High Affinity | - |

FPR2 Signaling Pathways in Inflammation Resolution

Activation of FPR2 by its pro-resolving ligands initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory pathways and promote a return to homeostasis. The primary signaling mechanism involves the coupling of FPR2 to inhibitory G proteins (Gi/o).

Downstream Signaling Cascades

Upon ligand binding, FPR2 undergoes a conformational change, leading to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. These subunits then modulate the activity of several downstream effector molecules:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and is implicated in the anti-apoptotic effects of FPR2 activation in macrophages.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR2 signaling can modulate the activity of MAPKs, including ERK1/2 and p38. The specific MAPK pathway activated can be ligand and cell-type dependent, leading to diverse cellular responses.

-

Nuclear Factor-kappa B (NF-κB) Inhibition: A key anti-inflammatory effect of FPR2 activation is the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Calcium Mobilization: FPR2 activation can lead to an increase in intracellular calcium concentration, which plays a role in various cellular processes, including chemotaxis.

Below are diagrams illustrating the key signaling pathways initiated by pro-resolving ligands of FPR2.

Caption: General FPR2 signaling pathway initiated by pro-resolving ligands.

Cellular Mechanisms of FPR2-Mediated Resolution

The activation of FPR2 by pro-resolving mediators orchestrates a series of cellular events that are critical for the termination of inflammation and the restoration of tissue function.

Inhibition of Neutrophil Chemotaxis and Infiltration

One of the initial steps in the resolution of inflammation is the cessation of neutrophil recruitment to the site of injury. Pro-resolving ligands of FPR2 inhibit neutrophil chemotaxis, thereby limiting further tissue damage caused by excessive neutrophil infiltration.

Promotion of Neutrophil Apoptosis

The timely clearance of neutrophils from the inflamed tissue is crucial for resolution. FPR2 signaling by ligands like Annexin A1 can promote neutrophil apoptosis, or programmed cell death.

Enhancement of Macrophage Efferocytosis

Efferocytosis, the phagocytic clearance of apoptotic cells by macrophages, is a hallmark of inflammation resolution. FPR2 activation on macrophages enhances their capacity to engulf and clear apoptotic neutrophils, a process that is non-phlogistic (does not elicit an inflammatory response) and promotes the production of anti-inflammatory and pro-resolving mediators.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the function of FPR2 in the resolution of inflammation.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directional migration of neutrophils towards a chemoattractant.

Materials:

-

Boyden chamber apparatus

-

Polycarbonate membranes (5 µm pore size)

-

Human neutrophils isolated from peripheral blood

-

Chemoattractant (e.g., fMLP or the ligand of interest)

-

RPMI 1640 medium

-

Calcein-AM

Procedure:

-

Prepare a suspension of isolated human neutrophils in RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

-

Incubate the neutrophils with Calcein-AM for 30 minutes at 37°C for fluorescent labeling.

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the labeled neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Quantify the migrated cells on the lower surface of the membrane by measuring fluorescence intensity using a plate reader.

Caption: Workflow for the in vitro neutrophil chemotaxis assay.

In Vitro Macrophage Efferocytosis Assay (Flow Cytometry)

This assay quantifies the engulfment of apoptotic cells by macrophages.

Materials:

-

Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)

-

Jurkat T cells (or another cell type to be made apoptotic)

-

UV crosslinker or staurosporine to induce apoptosis

-

CFSE (Carboxyfluorescein succinimidyl ester) to label apoptotic cells

-

PE-conjugated anti-human CD14 antibody to label macrophages

-

Flow cytometer

Procedure:

-

Culture MDMs or THP-1 cells in appropriate culture plates.

-

Induce apoptosis in Jurkat T cells by UV irradiation or treatment with staurosporine.

-

Label the apoptotic Jurkat cells with CFSE.

-

Add the CFSE-labeled apoptotic cells to the macrophage culture at a ratio of 5:1 (apoptotic cells:macrophages).

-

Co-culture for 1-2 hours at 37°C.

-

Gently wash away non-engulfed apoptotic cells.

-

Harvest the macrophages and stain with a PE-conjugated anti-human CD14 antibody.

-

Analyze the cells by flow cytometry. The percentage of double-positive cells (CD14-PE and CFSE) represents the efferocytosis rate.

Caption: Workflow for the in vitro macrophage efferocytosis assay.

In Vivo Zymosan-Induced Peritonitis Model

This is a widely used mouse model to study acute inflammation and its resolution.

Materials:

-

C57BL/6 mice

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile phosphate-buffered saline (PBS)

-

Test compound or vehicle

Procedure:

-

Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, intravenous, or oral).

-

After a specified pre-treatment time, inject 1 mg of zymosan A dissolved in 0.5 mL of sterile PBS intraperitoneally into each mouse to induce peritonitis.

-

At various time points post-zymosan injection (e.g., 4, 24, 48 hours), euthanize the mice.

-

Collect the peritoneal exudate by washing the peritoneal cavity with 5 mL of cold PBS.

-

Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

-

Perform differential cell counts (neutrophils, macrophages) using cytospin preparations stained with a Wright-Giemsa stain.

-

The resolution of inflammation is assessed by the reduction in neutrophil numbers and the increase in macrophage numbers over time.

In Vivo Carrageenan-Induced Paw Edema Model

This model is used to assess the anti-inflammatory effects of compounds in an acute inflammatory setting.

Materials:

-

Wistar rats or Swiss albino mice

-

Lambda-carrageenan

-

Sterile saline

-

Plethysmometer

-

Test compound or vehicle

Procedure:

-

Measure the initial paw volume of the animals using a plethysmometer.

-

Administer the test compound or vehicle to the animals.

-

After a specified pre-treatment time, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

-

The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Conclusion and Future Directions

FPR2 plays a pivotal and complex role in the resolution of inflammation. Its ability to be activated by a range of endogenous pro-resolving mediators highlights its potential as a therapeutic target for a wide variety of inflammatory diseases. The development of selective FPR2 agonists that promote pro-resolving signaling pathways without triggering pro-inflammatory responses is a key goal for future drug discovery efforts. A deeper understanding of the structural basis of ligand-specific signaling and the in vivo pharmacology of FPR2 agonists will be crucial for translating the therapeutic promise of targeting this receptor into clinical reality. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate biology of FPR2 and to identify and validate novel pro-resolving therapeutics.

References

- 1. Lipoxin A4 reduces inflammation through formyl peptide receptor 2 /p38MAPK signaling pathway in subarachnoid hemorrhage rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide to FPR2 Agonist 2: Structure, Chemical Properties, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Formyl Peptide Receptor 2 (FPR2) agonist, compound 2, also identified as (S)-11l. It details its chemical structure, physicochemical and biological properties, and the intracellular signaling pathways it modulates. This document is intended to serve as a core resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and immunology, with a particular focus on inflammatory and neurodegenerative diseases.

Structure and Chemical Properties of FPR2 Agonist 2

This compound, systematically named (S)-11l, is a synthetic small molecule that has demonstrated potent agonistic activity at the Formyl Peptide Receptor 2.

Chemical Structure:

-

IUPAC Name: (S)-N-(1-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

-

CAS Number: 2829263-20-7

-

Molecular Formula: C33H29ClFN5O3

-

Molecular Weight: 610.07 g/mol

The chemical structure of this compound features a central pyrazole carboxamide core with substituted phenyl and dihydroisoquinoline moieties. This specific arrangement is crucial for its selective interaction with the FPR2 binding pocket.

Physicochemical and Pharmacological Properties

This compound exhibits a promising profile of activity and selectivity, making it a valuable tool for studying FPR2-mediated biology and a potential candidate for therapeutic development.

| Property | Value | Reference |

| FPR2 Agonist Potency (EC50) | 0.13 µM | [1] |

| FPR1 Agonist Potency (EC50) | 1.1 µM | [1] |

| FPR2 Functional Antagonism (IC50) | 0.085 µM | [1] |

| Cytotoxicity (EC50 in N9 cells) | 20.8 µM | [1] |

| Blood-Brain Barrier Permeation | Yes | [2] |

Table 1: Quantitative Data for this compound. This table summarizes the key in vitro potency and permeability characteristics of this compound.

Key Biological Activities

This compound has been shown to exert several significant biological effects, primarily related to the modulation of inflammatory and cell survival pathways.

-

Anti-inflammatory Effects: It effectively inhibits the production of pro-inflammatory cytokines.

-

Mitochondrial Function: The agonist has been observed to counterbalance changes in mitochondrial function associated with cellular stress.

-

Apoptosis Regulation: It demonstrates the ability to inhibit caspase-3 activity, a key enzyme in the apoptotic cascade.

FPR2 Signaling Pathways

Activation of FPR2 by its agonists, including this compound, initiates a cascade of intracellular signaling events. FPR2 is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. This leads to the dissociation of the G-protein into its α and βγ subunits, which in turn trigger multiple downstream effector pathways.

Figure 1: this compound Signaling Pathways. This diagram illustrates the primary signaling cascades initiated upon the binding of this compound to its receptor.

The key signaling pathways activated by FPR2 agonists include:

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in a wide range of cellular processes such as inflammation, apoptosis, and cell differentiation.

Experimental Protocols

The characterization of this compound involves a series of in vitro assays to determine its potency, efficacy, and mechanism of action. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gi/o-coupled GPCR signaling.

Objective: To determine the agonist potency (EC50) of this compound at FPR2 and FPR1.

Materials:

-

CHO cells stably over-expressing human FPR2 or FPR1.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Fura-2 AM (calcium-sensitive fluorescent dye).

-

Sulfinpyrazone.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Protocol:

-

Cell Preparation: Harvest CHO cells expressing either FPR2 or FPR1 and resuspend them in KRH buffer containing 0.25 mM sulfinpyrazone.

-

Dye Loading: Add 3 µM Fura-2 AM to the cell suspension and incubate at 37°C in a CO2 incubator for 30 minutes, followed by a 10-minute incubation at room temperature.

-

Washing: Wash the cells three times with KRH buffer containing 0.5% BSA to remove extracellular dye.

-

Plating: Plate the cells at a density of 5 x 10⁴ cells per well in a 96-well microplate.

-

Compound Addition: Prepare serial dilutions of this compound. Add the compound solutions to the wells.

-

Measurement: Immediately measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm, every 5 seconds for 240 seconds using a fluorescence plate reader.

-

Data Analysis: The maximum change in fluorescence over the baseline is used to determine the response. The EC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.

Figure 2: Calcium Mobilization Assay Workflow. This diagram outlines the key steps involved in determining the agonist potency of this compound.

β-Arrestin Recruitment Assay

This assay is used to investigate another important aspect of GPCR signaling, which can be G-protein independent and is involved in receptor desensitization and internalization.

Objective: To determine if this compound induces β-arrestin recruitment to FPR2.

Materials:

-

Cells co-expressing FPR2 and a β-arrestin fusion protein (e.g., using PathHunter® β-arrestin recruitment assay technology).

-

Assay-specific substrate.

-

96-well white, solid-bottom microplates.

-

Luminometer.

Protocol:

-

Cell Plating: Plate the engineered cells in a 96-well microplate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor-β-arrestin interaction.

-

Substrate Addition: Add the detection reagent containing the substrate for the complemented enzyme.

-

Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: The increase in luminescence indicates β-arrestin recruitment. Analyze the dose-response data to determine the potency (EC50) and efficacy (Emax) of the agonist in inducing this response.

References

The Discovery and Development of Small-Molecule FPR2 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that has emerged as a compelling therapeutic target for a range of inflammatory disorders.[1][2][3] Unlike many receptors that are targeted with antagonists to block a pathological process, the therapeutic strategy for FPR2 primarily involves agonism to actively promote the resolution of inflammation.[4] This unique paradigm has spurred significant interest in the discovery and development of small-molecule FPR2 agonists. This technical guide provides an in-depth overview of the core aspects of this field, including key chemical scaffolds, structure-activity relationships (SAR), experimental protocols for their evaluation, and the underlying signaling pathways.

FPR2 is a highly promiscuous receptor, binding to a diverse array of endogenous and exogenous ligands, which can elicit either pro-inflammatory or pro-resolving responses.[1] This dual functionality underscores the importance of developing selective agonists that can specifically harness the pro-resolving pathways. Small-molecule agonists offer several advantages over endogenous peptide or lipid ligands, including improved pharmacokinetic properties and the potential for oral bioavailability.

Key Chemical Scaffolds and Structure-Activity Relationships

The quest for potent and selective small-molecule FPR2 agonists has led to the exploration of various chemical scaffolds. High-throughput screening campaigns followed by medicinal chemistry optimization have yielded several promising compound classes.

Ureidopropanamides

Ureidopropanamide derivatives have been extensively investigated as FPR2 agonists. Starting from an initial lead compound, systematic modifications have been made to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR):

-

Stereochemistry: The stereochemistry of substituents on the ureidopropanamide core can significantly impact activity.

-

Aromatic Substituents: Modifications to the aromatic rings, such as the introduction of methoxy groups or halogens, have been shown to improve agonist potency.

-

Indoline and 4-Cyanophenyl Rings: The presence of these moieties can lead to efficient π-π stacking interactions with key residues in the FPR2 binding pocket, such as His102, enhancing ligand binding and potency.

One notable compound from this class, MR-39 , has demonstrated anti-inflammatory and pro-resolving effects in models of neuroinflammation and Alzheimer's disease. Another potent agonist, referred to as FPR2 agonist 2 ((S)-11l), exhibits the ability to permeate the blood-brain barrier, making it a valuable tool for in vivo studies of central nervous system disorders.

Pyridazin-3(2H)-ones

The pyridazin-3(2H)-one scaffold has been a fruitful starting point for the development of both FPR1 and FPR2 agonists. Extensive SAR studies have been conducted to delineate the structural requirements for activity and selectivity.

Structure-Activity Relationship (SAR):

-

N-2 Position: A functionalized chain at the N-2 position is crucial for activity.

-

C-4 Position: A substituted benzyl group at this position is a key feature of active compounds.

-

Acetamide Spacer: The length of the hydrocarbon chain in the acetamide spacer can influence potency, with elongation often leading to reduced activity.

-

Aryl Substituents: Halogen substitutions on the phenyl ring of the acetamide fragment can modulate activity and selectivity.

Benzimidazoles

N-substituted benzimidazoles represent another important class of FPR2 agonists. SAR studies have revealed key structural features for potent and selective compounds.

Structure-Activity Relationship (SAR):

-

C-2 Substituents: Small alkyl substituents, such as an ethyl group, at the C-2 position can result in submicromolar FPR2 activity.

-

Piperidine/Pyrrolidine Ring: Contraction of a piperidine ring to a pyrrolidine ring, particularly the R-enantiomer, has been shown to significantly increase potency.

Clinically Investigated Compounds

Two notable small-molecule FPR2 agonists that have progressed to clinical trials are ACT-389949 and BMS-986235 .

-

ACT-389949 is a potent and selective FPR2 agonist that has been evaluated in Phase I clinical trials. It has been shown to induce neutrophil chemotaxis, granule mobilization, and NADPH-oxidase activation.

-

BMS-986235 (LAR-1219) is another selective and orally active FPR2 agonist that has been investigated for the prevention of heart failure. It demonstrates potent agonism at human and mouse FPR2 with high selectivity over FPR1. In preclinical models, it has been shown to inhibit neutrophil chemotaxis, stimulate macrophage phagocytosis, and attenuate cardiac remodeling after myocardial infarction.

Quantitative Data of Selected Small-Molecule FPR2 Agonists

The following tables summarize the in vitro activity of representative small-molecule FPR2 agonists from various chemical classes. This data allows for a direct comparison of their potency and selectivity.

| Compound Name/ID | Chemical Class | Target | Agonist Activity (EC50) | Antagonist Activity (IC50) | Reference |

| BMS-986235 (LAR-1219) | Urea Derivative | human FPR2 | 0.41 nM | - | |

| mouse FPR2 | 3.4 nM | - | |||

| human FPR1 | 2800 nM | 57 nM (HL-60 cells) | |||

| ACT-389949 | Not specified | human FPR2 | 3 nM (internalization) | - | |

| human FPR2 | 10 nM (respiratory burst) | - | |||

| This compound ((S)-11l) | Ureidopropanamide | human FPR2 | 0.13 µM | 0.085 µM | |

| human FPR1 | 1.1 µM | Not determined | |||

| MR-39 | Ureidopropanamide | Not specified | Not specified | Not specified | |

| Compound 17b | Not specified | FPR1/FPR2 | Not specified | Not specified |

FPR2 Signaling Pathways

Activation of FPR2 by an agonist initiates a cascade of intracellular signaling events that are largely dependent on the coupling to heterotrimeric G proteins, primarily of the Gi family. The downstream signaling pathways ultimately orchestrate the cellular response, which can be either pro-inflammatory or pro-resolving, depending on the specific ligand and cellular context.

Caption: FPR2 signaling cascade initiated by a small-molecule agonist.

Experimental Protocols

The identification and characterization of small-molecule FPR2 agonists rely on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This is a primary high-throughput screening assay to identify agonists that activate Gq/i-coupled receptors like FPR2, leading to an increase in intracellular calcium.

Principle: Agonist binding to FPR2 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.

Methodology:

-

Cell Culture: Use a cell line stably expressing human FPR2, such as CHO-K1 or HL-60 cells. Culture the cells in an appropriate medium (e.g., Ham's F12 for CHO-K1) supplemented with fetal bovine serum and antibiotics.

-

Cell Preparation: Harvest the cells and resuspend them in a physiological buffer (e.g., Krebs-Henseleit buffer) containing a low concentration of BSA.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye, such as Fura-2 AM (e.g., 3 µM), in the presence of an organic anion transport inhibitor like sulfinpyrazone (e.g., 0.25 mM) to prevent dye extrusion. The incubation is typically carried out at 37°C for 30-60 minutes.

-

Washing: After incubation, wash the cells multiple times with the buffer to remove extracellular dye.

-

Plating: Plate the dye-loaded cells into a 96-well or 384-well black, clear-bottom microplate.

-

Compound Addition and Measurement: Use a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. Add the test compounds at various concentrations and immediately begin kinetic reading of the fluorescence signal (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2).

-

Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the EC50 value for each agonist by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for FPR2 by measuring its ability to compete with a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing FPR2.

-

Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).

-

Competition Reaction: In a microplate, incubate the cell membranes with a fixed concentration of a radiolabeled FPR2 ligand (e.g., [³H]-LXA₄ or a suitable peptide) and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at room temperature for a defined period to reach equilibrium.

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay assesses the ability of a compound to induce the directional migration of cells, a key physiological response mediated by FPR2.

Methodology:

-

Cell Preparation: Isolate primary cells expressing FPR2, such as human neutrophils, or use a suitable cell line. Resuspend the cells in a chemotaxis medium (e.g., DMEM with low serum).

-

Chemotaxis Chamber: Use a multi-well chemotaxis chamber (e.g., Boyden chamber or a modern equivalent) with a porous membrane separating the upper and lower wells.

-

Assay Setup: Add the test compound at various concentrations to the lower wells of the chamber. Place the cell suspension in the upper wells.

-

Incubation: Incubate the chamber at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 30-90 minutes).

-

Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane and count them under a microscope. Alternatively, use a fluorescently labeled cell population and quantify the fluorescence of the migrated cells.

-

Data Analysis: Plot the number of migrated cells against the compound concentration. A characteristic bell-shaped curve is often observed for chemotactic agents.

In Vivo Models of Inflammation

To evaluate the therapeutic potential of FPR2 agonists, various animal models of inflammation are employed.

Example: Carrageenan-Induced Peritonitis in Mice

-

Animals: Use male C57BL/6 mice.

-

Treatment: Administer the test compound (e.g., via intraperitoneal or oral route) at a defined time before the inflammatory challenge.

-

Induction of Peritonitis: Inject a solution of carrageenan (e.g., 1% w/v) into the peritoneal cavity of the mice.

-

Leukocyte Recruitment Analysis: At a specific time point after carrageenan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal lavage fluid.

-

Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Perform differential cell counts (neutrophils, macrophages) on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).

-

Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in the lavage fluid using ELISA or a multiplex bead-based assay.

-

Data Analysis: Compare the number of recruited leukocytes and cytokine levels in the compound-treated groups to the vehicle-treated control group to assess the anti-inflammatory efficacy of the FPR2 agonist.

Experimental Workflow for FPR2 Agonist Discovery

The discovery and development of a novel small-molecule FPR2 agonist typically follows a structured workflow, from initial hit identification to preclinical evaluation.

Caption: A typical workflow for the discovery of small-molecule FPR2 agonists.

Conclusion

The discovery and development of small-molecule FPR2 agonists represent a promising therapeutic strategy for a variety of inflammatory diseases. By selectively activating the pro-resolving signaling pathways of this multifaceted receptor, it is possible to actively drive the termination of inflammation and promote tissue repair. The continued exploration of novel chemical scaffolds, coupled with a deep understanding of structure-activity relationships and the application of robust in vitro and in vivo assays, will be crucial in advancing the next generation of FPR2-targeted therapeutics into the clinic. This guide provides a foundational understanding of the key technical aspects of this exciting and rapidly evolving field of drug discovery.

References

A Technical Guide to the Cellular Expression Patterns of FPR2 in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular expression and function of Formyl Peptide Receptor 2 (FPR2) within the central nervous system (CNS). FPR2, a G protein-coupled receptor, is a key player in modulating neuroinflammation and has emerged as a promising therapeutic target for a range of neurological disorders. This document summarizes the current understanding of its cellular localization, presents quantitative expression data, details common experimental protocols for its detection, and visualizes its signaling pathways.

Cellular and Regional Distribution of FPR2 in the CNS

FPR2 is expressed by a variety of cell types within the CNS, including both neuronal and non-neuronal cells. Its expression pattern suggests a significant role in both physiological and pathological processes.

1.1. Neuronal Expression: FPR2 is widely expressed in neurons throughout the CNS.[1][2] Dense immunolabeling has been observed in:

-

Dentate granule neurons and their mossy fiber axons in the hippocampus[3][4]

-

Deep cerebellar nuclei[3]

-

Inferior olivary nucleus

-

Vestibular nuclei

-

Spinal trigeminal nucleus

-

Dorsal horn of the spinal cord

The cerebral neocortex shows moderate levels of FPR2 immunolabeling. Electron microscopy studies have revealed that FPR2 is often localized in immature axon terminals, suggesting a role in neuronal development, synaptic plasticity, and neurite outgrowth. Indeed, inhibition of FPR2 has been shown to reduce the length of axons and dendrites in cultured hippocampal neurons. FPR2 is also expressed in neural stem cells, where it is involved in promoting their migration and differentiation into neurons.

1.2. Glial Cell Expression:

-

Microglia: Microglia, the resident immune cells of the CNS, express FPR2. Under basal conditions, the expression level is relatively low. However, in the presence of inflammatory stimuli such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and fibrillar amyloid-β (Aβ), FPR2 expression is significantly upregulated. This upregulation is particularly prominent in microglia associated with amyloid plaques in Alzheimer's disease.

-

Astrocytes: There are some reports of FPR2 expression in astrocytes. However, other studies have yielded conflicting results, indicating that astrocyte expression may be less prominent or more context-dependent than in microglia and neurons.

-

Oligodendrocytes: The current literature provides limited information on FPR2 expression in oligodendrocytes.

1.3. Other CNS-associated Cells: FPR2 is also expressed in murine endothelial cells of the blood-brain barrier.

Quantitative Expression Data of FPR2 in the CNS

Quantitative analysis of FPR2 mRNA and protein expression has revealed a heterogeneous distribution across different regions of the rat CNS.

Table 1: Relative FPR2 mRNA Expression in the Rat Central Nervous System

| Brain/Spinal Cord Region | Relative mRNA Expression Level (Normalized to Striatum) |

|---|---|

| Brainstem | Highest |

| Spinal Cord (Lumbar) | High |

| Spinal Cord (Cervical) | High |

| Thalamus/Hypothalamus | High |

| Spinal Cord (Thoracic) | High |

| Prefrontal Cortex | Moderate |

| Olfactory Bulb | Low |

| Hippocampus | Low |

| Cerebellum | Low |

| Striatum | Lowest |

Data sourced from Ho et al., 2018.

Table 2: FPR2 Protein Expression in the Rat Central Nervous System

| Brain/Spinal Cord Region | Protein Expression Level |

|---|---|

| Brainstem | High |

| Spinal Cord | High |

| Forebrain | Lower than brainstem and spinal cord |

Data based on Western blot analysis from Ho et al., 2018.

Experimental Protocols for FPR2 Detection

The following are generalized protocols for the detection of FPR2 in CNS tissue, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental conditions.

3.1. Immunohistochemistry (IHC) for FPR2

This protocol describes the detection of FPR2 in formalin-fixed, paraffin-embedded or free-floating brain sections.

-

Tissue Preparation:

-

Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30%) in PBS.

-

Section the brain using a cryostat or vibrating microtome (e.g., 40-100 µm sections).

-

-

Staining Procedure (Free-Floating Sections):

-

Wash sections three times in PBS.

-

Antigen Retrieval (Optional but Recommended): For paraffin sections, deparaffinize and rehydrate. Perform heat-induced epitope retrieval (HIER) by boiling sections in 10mM Sodium Citrate buffer (pH 6.0).

-

Permeabilization: Incubate sections in PBS containing 0.3% Triton X-100 (PBS-T) for 10-15 minutes.

-

Blocking: Block non-specific binding by incubating sections in a blocking solution (e.g., 10% normal serum from the species of the secondary antibody in PBS-T) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with a validated primary antibody against FPR2 (e.g., rabbit polyclonal to FPR2) diluted in the blocking solution.

-

Wash sections three times in PBS-T.

-

Secondary Antibody Incubation: Incubate sections for 1-2 hours at room temperature with a biotinylated or fluorophore-conjugated secondary antibody diluted in blocking solution.

-

Wash sections three times in PBS-T.

-

Signal Amplification/Detection:

-

For Chromogenic Detection: If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent for 1 hour. Develop the signal using a chromogen like 3,3'-diaminobenzidine (DAB).

-

For Fluorescent Detection: If using a fluorophore-conjugated secondary antibody, mount the sections onto slides with a mounting medium containing a nuclear counterstain like DAPI.

-

-

Microscopy: Image the stained sections using a bright-field or fluorescence microscope.

-

3.2. Real-Time Quantitative PCR (qPCR) for FPR2 mRNA

This protocol is for quantifying FPR2 mRNA levels from CNS tissue samples.

-

RNA Extraction and cDNA Synthesis:

-

Dissect the CNS region of interest and immediately homogenize in an RNA lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard phenol-chloroform or column-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in triplicate for each sample. A typical reaction includes:

-

cDNA template

-

Forward and reverse primers for FPR2

-

Forward and reverse primers for a reference gene (e.g., β-actin, GAPDH)

-

qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).

-

-

Use a validated primer set for FPR2 (e.g., TaqMan® Gene Expression Assay Rn03037051_gH for rat).

-

Perform the qPCR reaction in a real-time PCR system with cycling conditions such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Determine the threshold cycle (CT) for each sample. Calculate the relative expression of FPR2 mRNA using the ΔΔCT method, normalizing to the reference gene.

-

Signaling Pathways and Experimental Workflows

4.1. FPR2 Signaling in CNS Cells

FPR2 activation by its various ligands can trigger multiple downstream signaling cascades, often with opposing pro-inflammatory or pro-resolving outcomes. This "biased agonism" is a key feature of FPR2 signaling.

Caption: FPR2 biased agonism in the CNS.

4.2. Experimental Workflow for FPR2 Detection by IHC

The following diagram illustrates a typical workflow for identifying the cellular localization of FPR2 in brain tissue using immunohistochemistry.

References

- 1. sjzsyj.com.cn [sjzsyj.com.cn]

- 2. Role of formyl peptide receptor 2 (FPR2) in the normal brain and in neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Localisation of Formyl-Peptide Receptor 2 in the Rat Central Nervous System and Its Role in Axonal and Dendritic Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: In Vitro Assays for FPR2 Agagonist 2

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses.[1][2][3] Its ability to be activated by a wide variety of ligands, leading to either pro- or anti-inflammatory effects, makes it an attractive therapeutic target for a range of diseases.[1][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of a novel FPR2 agonist, referred to as "FPR2 Agonist 2". The described assays, Calcium Mobilization and β-Arrestin Recruitment, are fundamental for determining the potency and efficacy of new chemical entities targeting FPR2.

Data Presentation

The following tables summarize the expected quantitative data from the in vitro assays for this compound, compared to a known FPR2 agonist control (WKYMVm).

Table 1: Calcium Mobilization Assay Data

| Compound | EC50 (nM) | Max Response (% of Control) |

| This compound | 15 | 95 |

| WKYMVm (Control) | 5 | 100 |

Table 2: β-Arrestin Recruitment Assay Data

| Compound | EC50 (nM) | Max Response (% of Control) |

| This compound | 25 | 88 |

| WKYMVm (Control) | 10 | 100 |

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of FPR2 by an agonist. FPR2 canonically couples to Gi/o proteins, and its activation leads to the dissociation of G protein subunits, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

Materials:

-

CHO-K1 or HL-60 cell line stably expressing human FPR2

-

Cell culture medium (e.g., Ham's F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Selection antibiotic (e.g., G418)

-

Fura-2 AM or other calcium-sensitive dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

WKYMVm (positive control)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with injectors

Protocol:

-

Cell Culture: Culture the FPR2-expressing cells in the appropriate medium supplemented with FBS, antibiotics, and selection agent at 37°C in a 5% CO2 incubator.

-

Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (e.g., 3 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

-

Compound Preparation: Prepare serial dilutions of this compound and the WKYMVm control in HBSS.

-

Measurement:

-

Place the microplate in a fluorescence plate reader equipped with injectors.

-

Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

-

Record a baseline fluorescence reading for approximately 20 seconds.

-

Inject the compound dilutions into the wells.

-

Continue recording the fluorescence signal for at least 3 minutes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).

-

Normalize the data to the baseline.

-

Plot the peak fluorescence ratio against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated FPR2. Upon agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which desensitize the G protein signal and can initiate their own signaling cascades. This assay often utilizes enzyme fragment complementation (EFC) technology.

Materials:

-

CHO-K1 or HEK293 cell line engineered to co-express FPR2 fused to a protein fragment (e.g., ProLink™) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Cell culture medium

-

FBS

-

Penicillin-Streptomycin

-

Selection antibiotics

-

Assay buffer

-

Detection substrate

-

This compound

-

WKYMVm (positive control)

-

White, solid-bottom 96-well microplate

-

Luminescence microplate reader

Protocol:

-

Cell Culture: Maintain the engineered cell line in the appropriate culture medium with necessary supplements and selection antibiotics.

-

Cell Plating: Plate the cells in a white, solid-bottom 96-well plate at a predetermined density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and WKYMVm control in the assay buffer.

-

Compound Addition: Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.

-

Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add the detection substrate to each well according to the manufacturer's instructions.

-

Incubate at room temperature for approximately 60 minutes to allow the luminescent signal to develop.

-

-

Measurement: Read the luminescence on a microplate reader.

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the response of the positive control.

-

Plot the normalized luminescence against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.

-

Visualizations

Caption: FPR2 Signaling Pathway.

Caption: In Vitro Assay Workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neutrophil Chemotaxis Assay in Response to FPR2 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their migration to sites of inflammation, a process known as chemotaxis, is critical for host defense. Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor expressed on neutrophils, plays a pivotal role in modulating this inflammatory response by interacting with a wide array of ligands. Dysregulation of FPR2-mediated signaling has been implicated in various inflammatory diseases, making it a key target for therapeutic intervention.

These application notes provide a comprehensive overview and detailed protocols for performing neutrophil chemotaxis assays to evaluate the efficacy of FPR2 agonists. The included methodologies, data presentation guidelines, and visual diagrams are designed to assist researchers in the screening and characterization of novel compounds targeting FPR2.

FPR2 Signaling Pathway in Neutrophil Chemotaxis

Activation of FPR2 by an agonist initiates a signaling cascade that ultimately leads to directed cell migration. The binding of an agonist to FPR2 triggers the activation of heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then activate downstream effectors, including phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade, along with the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, results in the reorganization of the actin cytoskeleton, cellular polarization, and ultimately, chemotaxis.[1][2][3]

References

Application Notes and Protocols for FPR2 Agonist Dose-Response Curve Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for conducting Formyl Peptide Receptor 2 (FPR2) agonist dose-response curve experiments. It includes methodologies for key experimental readouts, guidelines for data presentation, and visual representations of the signaling pathway and experimental workflow.

Introduction

Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX), is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses.[1][2][3] Upon activation by a diverse range of ligands, including lipids, peptides, and synthetic molecules, FPR2 can trigger both pro- and anti-inflammatory signaling cascades.[1][4] This dual functionality makes it an attractive therapeutic target for a variety of diseases. Characterizing the dose-dependent response of novel agonists is a critical step in the drug discovery and development process.

This application note details three common methods for generating FPR2 agonist dose-response curves:

-

Calcium Mobilization Assay: Measures the increase in intracellular calcium concentration following Gq-mediated signaling.

-

cAMP Assay: Measures the inhibition of cyclic AMP production following Gi-mediated signaling.

-

ERK Phosphorylation Assay: Measures the activation of the MAPK/ERK signaling pathway.

FPR2 Signaling Pathway

FPR2 activation by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. Depending on the G-protein subtype (primarily Gi or Gq) and the cellular context, distinct downstream signaling pathways are initiated.

Caption: Simplified FPR2 signaling pathways leading to downstream cellular responses.

Experimental Workflow

The general workflow for performing an FPR2 agonist dose-response experiment is outlined below. Specific details for each assay type are provided in the subsequent protocols.

Caption: General experimental workflow for an FPR2 agonist dose-response assay.

Experimental Protocols

Calcium Mobilization Assay

This assay is ideal for FPR2 agonists that signal through Gαq, leading to an increase in intracellular calcium.

Materials:

-

Cells expressing FPR2 (e.g., CHO-FPR2, HL-60)

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM)

-

Probenecid (optional, to prevent dye leakage)

-

FPR2 agonist

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Protocol:

-

Cell Seeding: Seed FPR2-expressing cells into a 96- or 384-well black, clear-bottom plate at a predetermined optimal density and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 3 µM Fura-2 AM) and, if necessary, an anion-exchange pump inhibitor like probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye.

-

Agonist Preparation: Prepare a serial dilution of the FPR2 agonist in assay buffer. Typically, a 10-point dose-response curve is generated.

-

Signal Measurement:

-

Place the plate in a fluorescence plate reader.

-

Set the excitation and emission wavelengths appropriate for the dye (e.g., Ex: 340/380 nm, Em: 510 nm for Fura-2).

-

Establish a baseline fluorescence reading for a few seconds.

-

Use the automated injector to add the agonist dilutions to the wells.

-

Continue to record the fluorescence signal for 1-5 minutes to capture the peak response.

-

-

Data Analysis:

-

Determine the maximum change in fluorescence from the baseline for each agonist concentration.

-

Normalize the data, setting the response to the vehicle control as 0% and the response to a saturating concentration of a known potent FPR2 agonist as 100%.

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis to determine the EC50 and Emax values.

-

cAMP Assay

This assay is suitable for FPR2 agonists that signal through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Materials:

-

Cells expressing FPR2

-

Cell culture medium

-

Assay buffer

-

Forskolin (or another adenylyl cyclase activator)

-

FPR2 agonist

-

cAMP detection kit (e.g., HTRF, GloSensor)

-

Lysis buffer (if required by the kit)

-

White or black microplates (as recommended by the kit manufacturer)

-

Luminescence or HTRF-compatible plate reader

Protocol:

-

Cell Seeding: Seed FPR2-expressing cells into the appropriate microplate and culture overnight.

-

Cell Stimulation:

-

Pre-treat the cells with the serially diluted FPR2 agonist for a specified time (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically (typically the EC80).

-

Incubate for a further 15-30 minutes.

-

-

Cell Lysis and cAMP Detection:

-

Follow the manufacturer's protocol for the chosen cAMP detection kit. This typically involves lysing the cells and adding the detection reagents.

-

Incubate as recommended to allow the detection reaction to reach equilibrium.

-

-

Signal Measurement: Measure the signal (e.g., luminescence or HTRF ratio) using a plate reader.

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Normalize the data, setting the response to forskolin alone as 100% and the response to the highest concentration of the inhibitory agonist as the minimum.

-

Plot the percentage of inhibition against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the EC50 for the inhibitory effect.

-

ERK Phosphorylation Assay

This assay measures a downstream signaling event common to many GPCRs, including FPR2, and can be used for agonists that couple to various G-proteins.

Materials:

-

Cells expressing FPR2

-

Cell culture medium (serum-free for stimulation)

-

FPR2 agonist

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment or an ELISA-based detection kit

-

Plate reader or imaging system for detection

Protocol:

-

Cell Seeding and Serum Starvation: Seed cells and grow to 80-90% confluency. The day before the experiment, replace the medium with serum-free medium to reduce basal ERK phosphorylation.

-

Cell Stimulation:

-

Treat the cells with the serially diluted FPR2 agonist for a predetermined optimal time (e.g., 5-15 minutes). This time point should be determined via a time-course experiment.

-

-

Cell Lysis:

-

Immediately after stimulation, wash the cells with ice-cold PBS and add lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Detection of Phospho-ERK:

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-phospho-ERK1/2 antibody, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using chemiluminescence.

-